An In-depth Technical Guide to 4-Bromothiophene-3-carbonitrile (CAS 18895-10-8): A Strategic Building Block in Modern Synthesis
An In-depth Technical Guide to 4-Bromothiophene-3-carbonitrile (CAS 18895-10-8): A Strategic Building Block in Modern Synthesis
This document provides a comprehensive technical overview of 4-Bromothiophene-3-carbonitrile, a versatile heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the causality behind its synthetic utility, explores its reactivity with field-proven insights, and provides actionable protocols grounded in established scientific literature.
Introduction: The Strategic Value of a Bifunctional Thiophene
4-Bromothiophene-3-carbonitrile (CAS: 18895-10-8) is a substituted thiophene ring system possessing two key functional groups: a bromine atom at the 4-position and a nitrile group at the 3-position.[1] This specific arrangement is not a chemical curiosity but a deliberate design favored in synthetic chemistry. The thiophene core is a "privileged pharmacophore," a structural motif frequently found in FDA-approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[2]
The strategic importance of this molecule lies in the orthogonal reactivity of its two functional groups. The bromine atom serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[3] Simultaneously, the electron-withdrawing nitrile group not only influences the electronic properties of the thiophene ring but also serves as a precursor to other critical functionalities like amines and carboxylic acids.[3][4] This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like organic semiconductors.[1]
Figure 1: Key reactive sites of 4-Bromothiophene-3-carbonitrile.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is fundamental to its effective and safe application in the laboratory. The data below is compiled from various chemical suppliers and safety data sheets (SDS).
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 18895-10-8 | [1][5][6] |
| Molecular Formula | C₅H₂BrNS | [1][6][7] |
| Molecular Weight | 188.05 g/mol | [8] |
| Appearance | Light brown to beige solid | [9][10] |
| Melting Point | 58-62 °C | [1][5] |
| Boiling Point | 289.1 °C at 760 mmHg | [1][5] |
| Density | ~1.82 g/cm³ | [1][5] |
| Flash Point | 128.7 °C | [1] |
| SMILES | C1=C(C(=CS1)Br)C#N | [7][11] |
| InChIKey | RTOSSMAWCKNWFX-UHFFFAOYSA-N | [11] |
Safety and Handling
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. 4-Bromothiophene-3-carbonitrile is a hazardous substance and must be handled with appropriate care in a well-ventilated chemical fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][12]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6][12][13]
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, nitrile gloves, and chemical safety goggles are mandatory.[9][13]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[13] Some suppliers recommend refrigeration.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][14]
Chemical Reactivity and Synthetic Applications
The utility of 4-Bromothiophene-3-carbonitrile stems from its predictable and versatile reactivity, which allows for sequential or orthogonal functionalization.
The Cornerstone Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling
The C-Br bond at the 4-position is the primary site for building molecular complexity. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most powerful tools for this purpose.[15][16] This reaction forms a new carbon-carbon bond by coupling the thiophene with an organoboron compound (e.g., a boronic acid or ester).
Causality in Protocol Design: The choice of catalyst, base, and solvent is critical for success.
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ is common, combinations like Pd₂(dba)₃ with a phosphine ligand are also effective.[15][17] The ligand stabilizes the palladium complex and modulates its reactivity.
-
Base: A base, such as K₃PO₄, Na₂CO₃, or KOAc, is essential.[15][18] Its role is not merely to scavenge acid but to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[19][20]
-
Solvent: A mixture of an organic solvent (like dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Field-Proven Protocol: Suzuki Coupling of 4-Bromothiophene-3-carbonitrile with Phenylboronic Acid
This protocol is a representative example and should be adapted based on the specific boronic acid used.
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromothiophene-3-carbonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Add anhydrous dioxane (to a concentration of ~0.1 M with respect to the starting bromide).
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-phenylthiophene-3-carbonitrile.
A Gateway to Fused Heterocycles: Synthesis of Thienopyrimidines
4-Bromothiophene-3-carbonitrile is a key precursor for thieno[3,4-d]pyrimidines and related fused heterocyclic systems.[21] These scaffolds are of high interest in medicinal chemistry, with derivatives showing activity as kinase inhibitors (e.g., PI3K inhibitors) and other therapeutic targets.[22]
The general synthetic strategy involves:
-
Nucleophilic Aromatic Substitution (SNAAr) or Coupling: The bromine is displaced by an amine or an ammonia surrogate.
-
Cyclization: The resulting 4-aminothiophene-3-carbonitrile intermediate undergoes cyclization with a suitable one-carbon electrophile (e.g., formic acid, formamide, or N,N-dimethylformamide dimethyl acetal) to form the pyrimidine ring.[23][24]
Figure 3: Workflow for the synthesis of Thienopyrimidine scaffolds.
Transformations of the Nitrile Group
The nitrile group offers a secondary avenue for functionalization, which can be performed before or after modification at the bromine position.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 4-Bromothiophene-3-carboxylic acid.[25][26][27] This product is itself a valuable building block for forming amides or esters.
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic, nucleophilic site into the molecule.
Conclusion
4-Bromothiophene-3-carbonitrile is more than just a chemical intermediate; it is a strategic tool for the efficient construction of complex molecules. Its value is derived from the well-defined and often orthogonal reactivity of its bromo and nitrile functionalities. The ability to selectively engage the C-Br bond in robust palladium-catalyzed coupling reactions allows for the introduction of diverse aryl and alkyl substituents. Subsequently, the nitrile group can be elaborated into other key functional groups or used as an anchor point for heterocycle formation. This predictable reactivity, coupled with the inherent biological relevance of the thiophene core, ensures that 4-Bromothiophene-3-carbonitrile will remain a staple reagent on the frontiers of drug discovery and materials science.
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